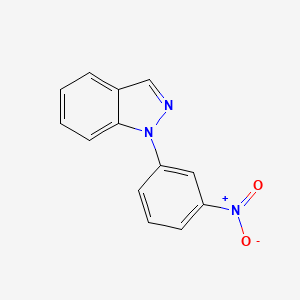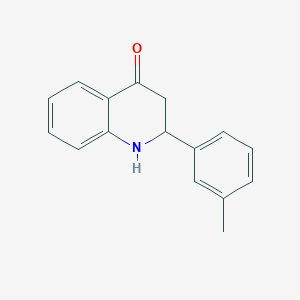
N-(3-(Dimethoxy(methyl)silyl)propyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Dimethoxy(methyl)silyl)propyl)aniline: is a chemical compound with the molecular formula C12H21NO2Si and a molecular weight of 239.39 g/mol . It is a novel alfa silane, characterized by the close proximity of the nitrogen atom to the silicon atom, which can accelerate hydrolysis reactions compared to (amino-propyl)silanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethoxy(methyl)silyl)propyl)aniline typically involves the reaction of aniline with a silylating agent. One common method is the reaction of aniline with 3-chloropropyltrimethoxysilane in the presence of a base, such as triethylamine, under anhydrous conditions . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Dimethoxy(methyl)silyl)propyl)aniline undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Condensation: Silanols or silanes under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Substitution: Substituted silanes with various functional groups.
Condensation: Siloxane polymers or oligomers.
Wissenschaftliche Forschungsanwendungen
N-(3-(Dimethoxy(methyl)silyl)propyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a surface modifier for fillers and pigments, enhancing their compatibility with organic matrices.
Biology: Employed in the functionalization of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of N-(3-(Dimethoxy(methyl)silyl)propyl)aniline involves its ability to form strong covalent bonds with various substrates through the silicon atom. The compound can undergo hydrolysis to form silanols, which can further react with other silanols or silanes to form siloxane bonds . This property makes it an effective adhesion promoter and crosslinker in various formulations.
Vergleich Mit ähnlichen Verbindungen
N-(3-(Dimethoxy(methyl)silyl)propyl)aniline can be compared with other similar compounds, such as:
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: This compound has an additional ethylenediamine group, which provides different reactivity and applications.
N,N-Dimethyl-3-aminopropyltrimethoxysilane: This compound has a dimethylamino group, which affects its hydrolysis and condensation behavior.
The uniqueness of this compound lies in its specific structure, which allows for accelerated hydrolysis and effective surface modification properties .
Eigenschaften
Molekularformel |
C12H21NO2Si |
|---|---|
Molekulargewicht |
239.39 g/mol |
IUPAC-Name |
N-[3-[dimethoxy(methyl)silyl]propyl]aniline |
InChI |
InChI=1S/C12H21NO2Si/c1-14-16(3,15-2)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
YZPARGTXKUIJLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(CCCNC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


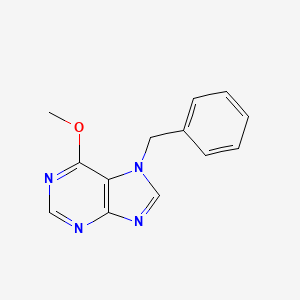
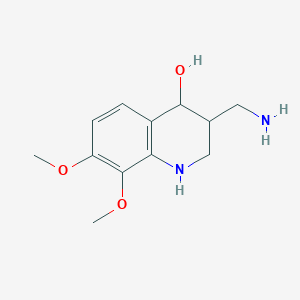

![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)
![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)
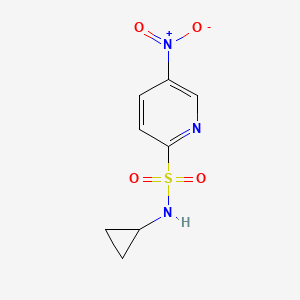

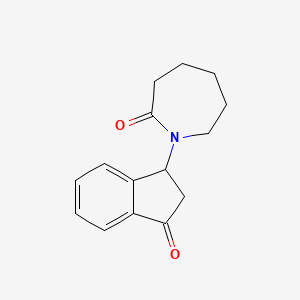
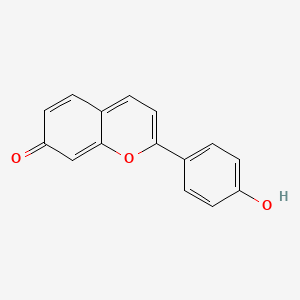
![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)

